molecular formula C7H15N3O2 B1488259 3,4-Dimethoxypyrrolidine-1-carboximidamide CAS No. 1694790-25-4

3,4-Dimethoxypyrrolidine-1-carboximidamide

Cat. No. B1488259
CAS RN: 1694790-25-4
M. Wt: 173.21 g/mol
InChI Key: COJYMFHTBBAMDF-UHFFFAOYSA-N
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Description

3,4-Dimethoxypyrrolidine-1-carboximidamide is a chemical compound that falls under the category of pyrrolidines . Pyrrolidines are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxypyrrolidine-1-carboximidamide would be based on the pyrrolidine scaffold, which is a five-membered ring with one nitrogen atom . The “3,4-Dimethoxy” part of the name suggests that there are two methoxy (-OCH3) groups attached to the 3rd and 4th carbon atoms of the pyrrolidine ring.

Scientific Research Applications

Catalytic Applications

A study describes the synthesis of azolyl carboximidamides as ligands for Zn(II) and Cu(II), where the coordination behavior and properties of the resulting metal complexes significantly depend on the nature of the amine substituents. Zn(II) complexes exhibit intrinsic activity to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, producing polycarbonates with minimal polyether contamination. This highlights the potential of carboximidamide-based complexes in catalysis and polymer synthesis (Walther et al., 2006).

Synthetic Chemistry

The conversion of carboxy groups into 4,6-dimethoxy-1,3,5-triazines using zinc dimethyl imidodicarbonimidate showcases a method applicable in preparing potential antifungal products. This technique emphasizes the versatility of carboximidamides in synthesizing heterocyclic compounds, demonstrating their utility in the development of novel organic synthesis strategies (Oudir et al., 2006).

Antihyperglycemic Activity

Carboximidamides derived from cyanamides, linked with pyrimidine moiety, were evaluated for their anti-hyperglycemic effects. Compounds exhibited significant reduction in serum glucose levels, suggesting potential therapeutic applications for diabetes management. This study provides a foundation for further research into carboximidamide derivatives as antidiabetic agents (Moustafa et al., 2021).

Material Science

Research into the synthesis of new 3,3-dimethoxyazetidine-2-carboxylic acid derivatives highlights the potential for creating novel cyclic amino acid derivatives. These compounds, with their suitably protected carbonyl function, open pathways for further functionalization, showcasing the role of carboximidamides in the development of new materials and chemicals (Mangelinckx et al., 2005).

Future Directions

The future directions for research on 3,4-Dimethoxypyrrolidine-1-carboximidamide would depend on its potential applications. Given that it’s a pyrrolidine derivative, it could be of interest in medicinal chemistry for the development of new therapeutic agents .

properties

IUPAC Name

3,4-dimethoxypyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-11-5-3-10(7(8)9)4-6(5)12-2/h5-6H,3-4H2,1-2H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJYMFHTBBAMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxypyrrolidine-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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